-(Pentafluorophenyl)ethanol is a synthetic molecule not readily found in nature. Research efforts have focused on developing efficient and scalable methods for its synthesis. Studies have explored various approaches, including:
1-(Pentafluorophenyl)ethanol is an organic compound characterized by a pentafluorophenyl group attached to an ethanol moiety. With the molecular formula CHFO and a molecular weight of approximately 212.119 g/mol, this compound is notable for its unique structural features, particularly the presence of five fluorine atoms on the phenyl ring. This fluorination imparts significant electron-withdrawing properties, enhancing the compound's reactivity and influencing its physical and chemical characteristics, such as increased lipophilicity and metabolic stability .
Currently, there is no scientific literature available on the specific mechanism of action of 1-(PFP)EtOH.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Chromium trioxide, pyridinium chlorochromate | Acetic acid, dichloromethane |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Thionyl chloride, phosphorus tribromide | Dichloromethane, tetrahydrofuran |
The synthesis of 1-(Pentafluorophenyl)ethanol can be achieved through several methods:
1-(Pentafluorophenyl)ethanol finds potential applications in various fields:
1-(Pentafluorophenyl)ethanol can be compared with several similar compounds based on structural and functional characteristics:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Trifluoromethyl)ethanol | Contains three fluorine atoms on the phenyl ring | Fewer fluorine atoms result in different reactivity |
| 1-(Pentafluorophenyl)propanol | Similar structure but with an additional carbon | Longer alkyl chain affects solubility and reactivity |
| 1-(Pentafluorophenyl)methanol | One less carbon than 1-(Pentafluorophenyl)ethanol | Altered physical properties due to shorter chain |
Uniqueness: The presence of five fluorine atoms significantly alters the chemical behavior of 1-(Pentafluorophenyl)ethanol compared to compounds with fewer fluorines. This high degree of fluorination enhances its lipophilicity and metabolic stability while potentially increasing biological activity .
The synthesis of 1-(pentafluorophenyl)ethanol emerged alongside advancements in fluoroorganic chemistry during the mid-20th century. Early methods relied on the reduction of pentafluorophenyl ketones using lithium aluminum hydride or sodium borohydride. Industrial-scale production became feasible with catalytic hydrogenation techniques, optimizing yields to >90% under mild conditions. The compound’s utility grew with the recognition of fluorinated aromatics as electron-deficient scaffolds for asymmetric catalysis and polymer synthesis.
Systematic IUPAC Name: 1-(2,3,4,5,6-Pentafluorophenyl)ethanol
Common Synonyms:
Classification:
The pentafluorophenyl group confers exceptional reactivity:
1-(Pentafluorophenyl)ethanol exhibits two enantiomers due to its chiral secondary alcohol center:
Synthetic Routes to Enantiomers:
| Method | Reagents/Conditions | Enantiomeric Ratio (er) |
|---|---|---|
| Enzymatic reduction | KR-FDH fusion protein, NADPH | 99.9:0.1 (S) |
| Chiral oxazaborolidine catalysis | (S)-CBS catalyst, BH₃·THF | 99:1 (R) |
Analytical Differentiation:
Irritant